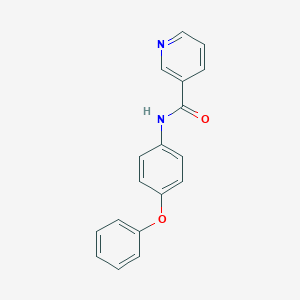
N-(4-phenoxyphenyl)nicotinamide
Description
N-(4-Phenoxyphenyl)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide core substituted with a 4-phenoxyphenyl group. Its molecular formula is C₁₉H₁₅N₂O₂ (molecular weight: 303.34 g/mol), and it is identified by synonyms such as N-(4-phenoxyphenyl)pyridine-3-carboxamide and ST50927691 .
Properties
CAS No. |
255904-97-3 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-5-4-12-19-13-14)20-15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-13H,(H,20,21) |
InChI Key |
FQQSOTAZLMYVKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Activity :
- The trifluoromethyl biphenyl group in the agonist from enhances selectivity and potency, likely due to increased hydrophobicity and electronic effects .
- Fluorophenyl derivatives (e.g., compounds 40, 41, 69) show variability in purity (70.7% vs. 91.8%) depending on substituent position (para vs. meta), suggesting steric or electronic influences on synthesis efficiency .
Synthetic Challenges :
- Thermal coupling methods (e.g., 110°C in toluene) can lead to unintended structural changes, such as methyl group migration in ’s compound .
- Thiol-based coupling (Method A in ) provides moderate yields but requires careful optimization for purity.
Pyridinylmethyl amino modifications () expand hydrogen-bonding networks, which may improve solubility or target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


